molecular formula C14H14N2 B15369735 N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine CAS No. 391609-31-7

N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine

Cat. No.: B15369735
CAS No.: 391609-31-7
M. Wt: 210.27 g/mol
InChI Key: XZJJTNXREOQIFF-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine is a chemical compound featuring a pyridine ring and a phenyl ring connected through a methanimine linker. This structure classifies it as an imine (Schiff base), a functional group of high importance in organic synthesis and coordination chemistry. Imines are widely utilized as versatile intermediates in the synthesis of more complex nitrogen-containing heterocycles and are known to act as ligands in the formation of metal-organic complexes. The presence of both pyridine and phenyl rings suggests potential for π-stacking interactions, which could be exploited in materials science or supramolecular chemistry research. While the specific biological activity and mechanism of action for this compound have not been explicitly detailed in the available scientific literature, compounds with similar structural motifs are frequently investigated in medicinal chemistry for their potential as pharmacologically active agents. Researchers are advised to consult specialized chemical literature for potential applications. This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or used for any personal purposes.

Properties

CAS No.

391609-31-7

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C14H14N2/c1-2-12-3-5-14(6-4-12)16-11-13-7-9-15-10-8-13/h3-11H,2H2,1H3

InChI Key

XZJJTNXREOQIFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=CC=NC=C2

Origin of Product

United States

Biological Activity

N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H14N2C_{14}H_{14}N_2. Its structure consists of a pyridine ring bonded to an ethyl-substituted phenyl group via a methanimine linkage. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with a pyridine moiety have been shown to inhibit cell proliferation in leukemia models, suggesting that this compound may possess similar properties .

Table 1: Antiproliferative Effects Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Reference
This compoundK562 (Leukemia)12.5
Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylateJurkat (Leukemia)15.0
C08 (Pyridinyl-benzamide)U937 (Leukemia)10.0

The mechanism through which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes. Similar compounds have been shown to act as antagonists or agonists at certain targets, modulating cellular signaling pathways relevant to cancer progression and other diseases.

Pharmacological Studies

Pharmacological investigations into the compound's activity are necessary to elucidate its therapeutic potential fully. Studies focusing on its interaction with neurotransmitter systems suggest that it may influence neurochemical pathways, potentially leading to applications in treating neurological disorders.

Table 2: Summary of Pharmacological Investigations

Study TypeFindingsReference
In vitro receptor bindingPotential ligand for various receptors
Cytotoxicity assaysSignificant cytotoxic effects on cancer cells
Neurotransmitter interactionModulation of neurotransmitter activity

Case Studies and Research Findings

Several studies have explored the broader implications of compounds structurally related to this compound:

  • Anticancer Activity : A study demonstrated that pyridine-based compounds exhibited selective cytotoxicity against leukemia cells while sparing normal cells, indicating a favorable therapeutic index .
  • Neuropharmacological Effects : Research into related compounds suggests potential applications in treating anxiety and depression through modulation of serotonin receptors.
  • Synthetic Pathways : The synthesis of this compound can be achieved through various chemical reactions, which may also yield derivatives with enhanced biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
  • Core Structure : Oxazole ring with 4-ethylphenyl and phenylethyl substituents.
  • Key Differences : Unlike the target compound’s methanimine linkage, iCRT3 contains a sulfanyl-acetamide chain and an oxazole ring. These features enable it to act as a Wnt/β-catenin pathway inhibitor by binding to β-catenin, suppressing cytokine production and IκB degradation in macrophages .
  • Applications : Anti-inflammatory and anticancer research.
VUAA1 (2-((4-ethyl-5-(pyridine-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide)
  • Core Structure : Triazole ring with pyridine and 4-ethylphenyl groups.
  • Key Differences : Incorporates a triazole-thioacetamide backbone instead of a methanimine group. This structural variation enhances its role as a mosquito larval repellent , likely via olfactory receptor modulation .
  • Applications : Pest control and entomological research.
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine
  • Core Structure : Methanimine-linked biphenyl system with a methoxyphenyl and trifluoromethyl group.
  • Key Differences : The trifluoromethyl (-CF₃) and biphenyl moieties confer enhanced electron-withdrawing properties and steric bulk compared to the target compound’s simpler ethylphenyl-pyridine system. Such features are critical in tuning electronic properties for optoelectronic materials .
  • Applications : Materials science (e.g., organic semiconductors).

Pyridine-Based Derivatives with Varied Substituents

Compounds described in , such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, share pyridine cores but differ in substituents and complexity:

  • Structural Features : Chlorine, nitro, or bromine substituents on phenyl rings, leading to higher molecular weights (466–545 g/mol) and elevated melting points (268–287°C) compared to the target compound .
  • Key Differences: The presence of halogens (Cl, Br) and electron-withdrawing groups (NO₂) increases polarity and thermal stability, making these compounds suitable for pharmaceutical intermediates or agrochemicals.

Ethylphenyl-Containing Complex Molecules

EXAMPLE 46 from includes a 4-ethylphenyl ethanol moiety but integrates fluorobenzyloxy, tetrahydrofuran, and cyano groups.

  • Key Differences : The complex heterocyclic framework and multiple functional groups suggest kinase inhibition or receptor modulation applications, diverging from the simpler Schiff base structure of the target compound .

Key Findings

  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, NO₂) or heterocycles (e.g., oxazole, triazole) significantly alter bioactivity and physical properties compared to the target compound’s simpler structure.
  • Applications : Structural complexity correlates with specialized roles (e.g., iCRT3 in cancer research, VUAA1 in pest control), whereas simpler Schiff bases like the target compound may serve as scaffolds for further functionalization.
  • Thermal Properties : Halogenated derivatives exhibit higher melting points, suggesting greater stability for industrial applications .

Q & A

Q. What in silico tools predict the compound’s pharmacokinetic or toxicity profiles?

  • Methodology : Use QSAR models (e.g., SwissADME, ProTox-II) to estimate logP, bioavailability, and LD50. Molecular dynamics simulations assess membrane permeability .

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